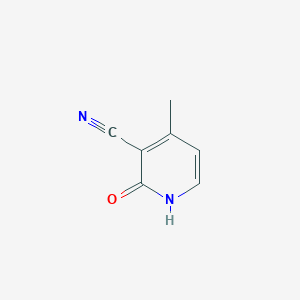

3-Cyano-4-methyl-2-pyridone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJRLWNOZDULKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442322 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93271-59-1 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 4 Methyl 2 Pyridone and Its Derivatives

Classical Condensation Reactions in Pyridone Synthesis

The traditional and most common method for synthesizing 3-cyano-2-pyridone derivatives is through condensation reactions. scispace.com These reactions typically involve the cyclization of a compound containing an active methylene (B1212753) group, such as cyanoacetamide, with a 1,3-dicarbonyl compound. researchgate.net This foundational approach, often referred to as the Guareschi-Thorpe reaction, has been a staple in heterocyclic chemistry for its reliability in constructing the pyridone ring. rsc.orgwikipedia.org

Cyclization of Cyanoacetamide with 1,3-Dicarbonyl Compounds

The reaction between cyanoacetamide and a 1,3-dicarbonyl compound is a cornerstone of pyridone synthesis. researchgate.net This process allows for the direct formation of the substituted pyridone ring system.

Ethyl acetoacetate (B1235776) is a frequently utilized 1,3-dicarbonyl reagent in the synthesis of 4-methyl-3-cyano-6-hydroxy-2-pyridone. researchgate.net The reaction proceeds through the condensation of cyanoacetamide with ethyl acetoacetate, leading to the formation of the target pyridone. google.com This specific reaction is a well-established method for producing this key intermediate, which is a precursor for various other valuable chemicals. researchgate.netrsc.org

A notable example involves the reaction of cyanoacetamide and ethyl acetoacetate in the presence of piperidine (B6355638) or potassium hydroxide (B78521) to yield 3-cyano-2,6-dihydroxy-4-methylpyridine. google.com In another variation, a mixture of cyanoacetamide and methyl acetoacetate, when heated in an autoclave, produces 3-cyano-4-methyl-6-hydroxypyrid-2-one with a near-quantitative yield of 98%. google.com

The yield and selectivity of the synthesis of 3-cyano-4-methyl-2-pyridone derivatives are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netscispace.com For instance, in the synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone, the use of different catalysts and solvents was investigated, with sodium hydroxide in hexane (B92381) providing very good yields and purity. researchgate.net

Mechanochemical methods, such as ball milling, have also been explored for the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. In this approach, milling time was identified as the most dominant process parameter affecting the yield, with the highest isolated yield reaching up to 56%. researchgate.netidk.org.rs Combining milling with a subsequent aging period was found to increase the yield to over 60%. researchgate.netidk.org.rs The molar ratio of reactants and the amount of catalyst also play a crucial role, with an optimal cyanoacetamide to acetoacetic ester ratio found to be 1.25:1. idk.org.rs

Continuous flow microreactor systems offer another modern approach, enabling the synthesis of 6- and 1,6-substituted-3-cyano-4-methyl-2-pyridones at room temperature. shd-pub.org.rsscispace.com By varying the flow rates of the reactant solutions and thus the retention time in the microreactor, the yield of the products can be optimized. shd-pub.org.rs This method has shown promise for industrial production, with satisfactory yields of around 60% achieved in less than 10 minutes for commercially important derivatives. shd-pub.org.rsscispace.com

The reaction temperature is another critical factor. To determine the optimal temperature for the synthesis of certain pyridone derivatives, model reactions have been tested at various temperatures, with 140°C being identified as the most effective in some cases. nih.gov

Table 1: Effect of Reaction Conditions on the Synthesis of 3-Cyano-2-Pyridone Derivatives

| Synthetic Method | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Classical Heating | Cyanoacetamide, Ethyl Acetoacetate | NaOH in Hexane | Very Good | researchgate.net |

| Mechanochemical (Ball Milling) | Cyanoacetamide, Acetoacetic Ester | KOH, Ethanol (B145695) (VCA) | Up to 56% | researchgate.netidk.org.rs |

| Mechanochemical + Aging | Cyanoacetamide, Acetoacetic Ester | KOH, Ethanol (VCA) | >60% | researchgate.netidk.org.rs |

| Continuous Flow Microreactor | 1,3-Dicarbonyl Reagent, N-substituted Cyanoacetamide | NaOH | ~60% | shd-pub.org.rsscispace.com |

| Autoclave | Cyanoacetamide, Methyl Acetoacetate | Heat (80°C) | 98% | google.com |

| Solvent-Free Heating | Meldrum's Acid, Benzaldehyde, Methyl Acetoacetate, Ammonium (B1175870) Acetate (B1210297) | SiO₂-Pr-SO₃H, 140°C | 93% | nih.gov |

Ethyl Acetoacetate as a Dicarbonyl Reagent

Role of Catalysts in Classical Synthetic Routes

Catalysts are instrumental in the classical synthesis of pyridones, influencing reaction rates and yields. A variety of catalysts, ranging from simple inorganic bases to more complex organic molecules and enzymes, have been employed. researchgate.net

Inorganic bases are widely used as catalysts in the synthesis of 3-cyano-2-pyridone derivatives. Potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃) are common choices. researchgate.netresearchgate.netaakash.ac.in In the synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone (B45752) and cyanoacetamide, K₂CO₃ was found to be a more effective catalyst than stronger bases like NaOH, providing better yields and purer products in shorter reaction times, particularly when water or ethanol were used as solvents. researchgate.net However, NaOH in hexane also proved to be a very effective system. researchgate.net

Basic aluminum oxide (Al₂O₃) has emerged as an environmentally friendly and efficient catalyst for the synthesis of 2-pyridones. jmaterenvironsci.com This method often proceeds under solvent-free conditions and offers advantages such as short reaction times and high yields. jmaterenvironsci.com Another related catalyst, KF-Al₂O₃, has been successfully used in the one-pot, three-component synthesis of N-amino-2-pyridone derivatives at room temperature, acting as a recyclable catalyst. researchgate.nettandfonline.com

Table 2: Comparison of Inorganic Catalysts in Pyridone Synthesis

| Catalyst | Reactants | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| KOH | Cyanoacetamide, Acetoacetic Ester | Ethanol (as VCA) | Effective in mechanochemical synthesis. | researchgate.netidk.org.rs |

| NaOH | Cyanoacetamide, Acetylacetone | Hexane | Very good yield and purity. | researchgate.net |

| K₂CO₃ | Cyanoacetamide, Acetylacetone | Water, Ethanol | Better yields and purity than stronger bases in these solvents. | researchgate.net |

| Basic Al₂O₃ | Enaminones, Ethyl 2-cyanoacetate | Solvent-free | High yields (86-93%), short reaction times. | jmaterenvironsci.com |

| KF-Al₂O₃ | Aryl Aldehydes, Malononitrile, Cyanoacetic Hydrazide | Not specified | Good to excellent yields at room temperature, recyclable catalyst. | researchgate.nettandfonline.com |

Organic bases such as piperidine are also effective catalysts for pyridone synthesis. chemicalbook.combibliomed.org For instance, piperidine has been used to catalyze the condensation reaction of ethyl acetoacetate, ethyl cyanoacetate (B8463686), and various amines to produce N-substituted 2-pyridone derivatives. bibliomed.org Pyridine (B92270) itself can also serve as a catalyst in four-component reactions to synthesize dihydropyridone derivatives. mdpi.com

In recent years, there has been a growing interest in biocatalysis for the synthesis of pyridones, driven by the desire for milder and more selective reaction conditions. researchgate.net Enzymes, particularly lipases, have been shown to catalyze the cyclization of 1,3-diketones with cyanoacetamide. Lipase from Candida rugosa has been used to synthesize 4,6-dimethyl-3-cyano-2-pyridone and 3-cyano-4-(ethoxymethyl)-6-methyl-2-pyridone. researchgate.netscite.ai These enzymatic syntheses are characterized by high regio- and stereoselectivity and often result in high purity and yield of the final product under mild conditions. researchgate.net The catalytic activity of lipases can be influenced by factors such as the structure of the substrates and the source of the enzyme. Amino acids, such as glycine, have also been studied as catalysts for the synthesis of 4,6-dimethyl-3-cyano-2-pyridone. researchgate.netresearchgate.net

Phase Transfer Catalysis in 2-Pyridone Synthesis

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis, facilitating reactions between reactants located in different immiscible phases. scientific.netgoogle.com This methodology has been applied to the synthesis of various heterocyclic compounds, including 2-pyridones. scientific.netresearchgate.net The principle of PTC involves a phase-transfer agent, or catalyst, which transports a reactant from one phase (typically aqueous) into another (typically organic), where the reaction occurs. google.com This technique can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. scientific.net

In the context of 2-pyridone synthesis, PTC has been employed in reactions such as the condensation of active methylene compounds with other reagents. researchgate.net For instance, the synthesis of 4,6-dimethyl-3-cyano-2-pyridone has been investigated using both organophilic catalysts, like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), and hydrophilic catalysts, such as tetrabutylammonium bromide (TBABr) and benzyltriethylammonium chloride (TEBA), in two-phase systems. researchgate.net These catalysts facilitate the reaction between reagents like acetylacetone and cyanoacetamide in the presence of a base such as potassium carbonate. researchgate.net The application of PTC can be versatile, encompassing liquid-liquid, solid-liquid, and even three-phase systems, and is suitable for various reaction types including alkylations and condensation reactions. google.comresearchgate.net

The following table summarizes the results of using different phase transfer catalysts in the synthesis of 4,6-dimethyl-3-cyano-2-pyridone.

| Catalyst | Base | Yield (%) | Melting Point (°C) |

| TBAHS | K2CO3 | 73.0 | 284 - 286 |

| TEBA | K2CO3 | 68.0 | 278 - 280 |

| Data sourced from a study on reaction conditions for 4,6-disubstituted-3-cyano-2-pyridones. researchgate.net |

Advanced Synthetic Strategies

Mechanochemistry, a branch of chemistry where mechanical energy induces chemical transformations, offers a solvent-free or low-solvent alternative to conventional synthesis. idk.org.rsresearchgate.net Ball milling, particularly in a planetary ball mill, is a common mechanochemical technique used for organic synthesis. idk.org.rsresearchgate.net

The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone has been successfully achieved at room temperature using a planetary ball mill. idk.org.rsresearchgate.netdntb.gov.ua This method involves milling the reactants, ethyl acetoacetate and cyanoacetamide, in the presence of a catalyst like potassium hydroxide (KOH). idk.org.rszastita-materijala.org A small quantity of a viscous control agent (VCA), such as ethanol, is often added to facilitate the reaction. researchgate.netdntb.gov.ua The use of ethanol was found to be crucial, as its absence or replacement with an excess of ethyl acetoacetate resulted in low product yields, likely due to changes in the viscosity of the reaction mixture. idk.org.rsresearchgate.net This approach represents a novel, environmentally friendlier route to this pyridone derivative. idk.org.rs

To maximize the yield of 3-cyano-6-hydroxy-4-methyl-2-pyridone via mechanochemical synthesis, various milling parameters have been systematically investigated. idk.org.rsresearchgate.netzastita-materijala.org These parameters include milling time, the number and size of milling balls, angular velocity, and the molar ratio of reactants. idk.org.rsdntb.gov.ua

Research indicates that milling time is the most dominant process parameter. idk.org.rsresearchgate.netdntb.gov.ua In one study, increasing the milling time from 15 minutes to 4 hours raised the product yield from 2.5% to 56%. idk.org.rsresearchgate.net A further combination of milling and subsequent aging of the reaction mixture could increase the yield to over 60%. idk.org.rsdntb.gov.ua

The table below illustrates the effect of milling time on the product yield under specific optimized conditions.

| Milling Time (hours) | Yield (%) |

| 0.25 | 2.5 |

| 2 | ~46 |

| 4 | 56 |

| Data sourced from research on the room temperature synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone. idk.org.rsresearchgate.net |

Continuous flow chemistry, particularly using microreactors, has emerged as a powerful tool for chemical synthesis, offering advantages like enhanced mass and heat transfer, improved safety, and easier scalability compared to traditional batch processes. scispace.comshd-pub.org.rs This technology has been effectively applied to the synthesis of 2-pyridone derivatives. scispace.comarkat-usa.orgdiva-portal.org

The synthesis of 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones, including the commercially significant 3-cyano-6-hydroxy-4-methyl-2-pyridone, has been successfully performed in a continuous flow microreactor system at room temperature. scispace.comshd-pub.org.rsgrafiati.com In this setup, solutions of the reactants (e.g., a 1,3-dicarbonyl compound and a cyanoacetamide derivative) and a catalyst (e.g., NaOH) are pumped through T-shaped mixers and into a capillary microreactor where the reaction takes place. scispace.comresearchgate.net

This method demonstrates significant process intensification. scispace.comshd-pub.org.rs For the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone, satisfactory yields of approximately 60% were achieved in less than 10 minutes of residence time in the microreactor. scispace.comshd-pub.org.rsgrafiati.com The yield can be optimized by adjusting the flow rates of the reactant solutions, which in turn alters the retention time within the reactor. scispace.comgrafiati.com The efficiency, safety in handling potentially hazardous materials in a closed system, and the facilitated transition from laboratory to industrial-scale production highlight the promising potential of continuous flow synthesis for 2-pyridone-based molecules. scispace.comarkat-usa.org

The following table compares batch and continuous flow synthesis for key 2-pyridone derivatives.

| Compound | Method | Reaction Time | Yield (%) |

| 3-Cyano-4,6-dimethyl-2-pyridone | Flow Synthesis | < 10 min | ~60 |

| 3-Cyano-6-hydroxy-4-methyl-2-pyridone | Flow Synthesis | < 10 min | ~60 |

| Data sourced from a comparative study of batch versus flow synthesis of 2-pyridones. scispace.comshd-pub.org.rs |

Efficiency and Scalability in this compound Production

Green Chemistry Principles in Pyridone Synthesis

The integration of green chemistry principles into the synthesis of pyridone derivatives is a significant area of research, aiming to reduce environmental impact through solvent minimization, energy efficiency, and atom economy.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a cornerstone of green synthesis by eliminating the environmental and economic costs associated with solvent use and disposal. The synthesis of 3-cyano-2-pyridone derivatives has been successfully achieved under these conditions, often with the aid of microwave irradiation or solid catalysts.

One approach involves the reaction of enaminonitriles with primary amines under solvent-free conditions, which has been shown to produce 3-cyano-2-pyridone derivatives in high yields. scirp.orgresearchgate.net Another method utilizes a one-pot, three-component reaction of enaminones, ethyl 2-cyanoacetate, and a primary amine in the presence of a catalytic amount of basic alumina (B75360) (Al₂O₃) at elevated temperatures (150°C), affording the desired pyridones in excellent yields. jmaterenvironsci.com Microwave-assisted solvent-free synthesis has also proven effective. For example, N-substituted 4,6-dimethyl-3-cyano-2-pyridones have been prepared by irradiating a mixture of acetylacetone, an appropriate N-substituted cyanoacetamide, and piperidine as a catalyst. tandfonline.com This method dramatically reduces reaction times to minutes compared to hours for conventional heating and often results in higher yields. tandfonline.com Similarly, the synthesis of pyridine nucleosides has been achieved through a solvent-free microwave-assisted reaction of pyridine-2(1H)-ones with a protected sugar in the presence of a catalyst, yielding products in 87–95% yields. nih.gov

Infrared Irradiation Promoted Synthesis

Infrared (IR) irradiation has emerged as an alternative energy source for promoting organic reactions, often leading to shorter reaction times and improved yields under milder conditions. In the context of pyridone synthesis, IR irradiation has been employed as a green approach.

For instance, a set of 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones were synthesized using a multicomponent protocol under solvent-free conditions activated by IR irradiation. mdpi.com This method provided moderate to good yields (50–75%) within a reasonable reaction time of 3 hours. mdpi.com A comparative study demonstrated the superiority of IR irradiation over conventional heating. mdpi.com In another example, the synthesis of various 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives was achieved from corresponding 4H-pyrans using IR irradiation as the energy source. scielo.org.mxscielo.org.mx This process involves a rearrangement and subsequent oxidation, showcasing the utility of IR in promoting sequential reactions under green conditions. scielo.org.mxscielo.org.mx

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency and atom economy, as they allow for the construction of complex molecules from three or more starting materials in a single step. The synthesis of polysubstituted 3-cyano-2-pyridones is well-suited to MCR strategies.

A variety of MCRs have been developed for this purpose. One such reaction involves the one-pot condensation of an acetophenone, an aldehyde, malononitrile, and ammonium acetate, catalyzed by a heterogeneous base like high surface area MgO, to yield 4,6-disubstituted-3-cyano-2(1H)-iminopyridines. mdpi.com Another efficient one-pot synthesis of polysubstituted dihydropyridone derivatives involves the reaction of cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate in ethanol with pyridine as the catalyst. mdpi.com Furthermore, novel functionalized spiroindenopyridotriazine-4H-pyrans have been synthesized via a sequential MCR process starting from cyanoacetohydrazide, ethyl cyanoacetate, and aldehyde derivatives to first form a pyridinone intermediate. rsc.org These examples underscore the power of MCRs to rapidly generate molecular diversity and complexity from simple precursors. jmaterenvironsci.commdpi.com

Metal-Free Cascade Reactions for C-C and C-N Bond Formation

The development of metal-free catalytic systems is a significant goal in modern organic synthesis, avoiding the cost, toxicity, and potential for product contamination associated with transition metals. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, further enhance the efficiency of a synthetic route.

A recently developed straightforward and efficient metal-free methodology for the synthesis of 3-cyano-2-pyridone derivatives involves a cascade reaction that forms both C-C and C-N bonds. mdpi.comnih.govresearchgate.net This process has been used to obtain a diverse library of 51 different 3-cyano-2-pyridone derivatives in moderate to excellent yields. mdpi.comnih.govresearchgate.net The reaction demonstrates wide functional group tolerance, operates under mild conditions, and is operationally simple. mdpi.comnih.govresearchgate.net A plausible mechanism for this transformation has been proposed, highlighting its synthetic utility. mdpi.comnih.govresearchgate.net While this specific study focused on a broad range of derivatives, the reaction of 2-cyanoacetamide (B1669375) itself was shown to produce the corresponding 3-cyano-2-pyridone in excellent yield, demonstrating the applicability of this metal-free cascade to the synthesis of the core pyridone structure. mdpi.com

Synthesis of N-Substituted and Other Functionalized this compound Derivatives

The synthesis of N-substituted and other functionalized derivatives of this compound is of great interest for modulating the physicochemical and biological properties of the pyridone core.

A series of N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones have been synthesized through the condensation reaction of ethyl acetoacetate, ethyl cyanoacetate, and various amines. bibliomed.org These reactions are typically carried out in ethanol under reflux with piperidine as a catalyst. bibliomed.org This approach allows for the introduction of different substituents on the nitrogen atom of the pyridone ring, with reported yields ranging from 30% to 95.8% depending on the amine used. bibliomed.org

Table 2: Synthesis of N-Substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones

| N-Substituent | Product | Yield (%) |

| H | 3-cyano-6-hydroxy-4-methyl-2-pyridone | 60.0 |

| Methyl | 3-cyano-6-hydroxy-1,4-dimethyl-2-pyridone | 30.0 |

| Ethyl | 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone | 95.8 |

| Butyl | 1-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone | 63.7 |

| Methoxypropyl | 3-cyano-6-hydroxy-1-methoxypropyl-4-methyl-2-pyridone | 66.6 |

This interactive table presents data on the synthesis of various N-substituted derivatives, showcasing the versatility of the condensation reaction. bibliomed.org

Other functionalization strategies include the synthesis of N-alkylated-2-cyanoacetamide derivatives as precursors, which are then cyclized with acetylacetone in the presence of a base like KOH in ethanol to yield N-substituted 3-cyano-2-pyridone derivatives. mdpi.comsciforum.net This two-step process provides a reliable route to a range of N-substituted products with excellent yields (61-79%). mdpi.comsciforum.net

N-Alkylation Strategies

The nitrogen atom of the 2-pyridone ring serves as a key site for introducing structural diversity through N-alkylation. This modification can significantly influence the compound's properties.

A common approach to N-alkylation involves the reaction of a pre-existing 2-pyridone with an alkylating agent. For instance, N-methylated 3-cyano-4-methylthio-2(1H)-pyridones have been prepared by treating the parent pyridones with dimethyl sulphate. rsc.org This reaction typically yields a mixture of N-methyl and O-methyl products, which can then be heated with methyl iodide to favor the formation of the N-alkylated derivative. rsc.org

Another strategy employs different alkylating agents to introduce various substituents. The alkylation of 2-pyridone derivatives with agents like allyl or propargyl bromides and 3-chloro-1,2-propandiol in dry DMF can lead to the corresponding N-alkylated products. ekb.eg Similarly, the reaction of 4-iodo-2-pyridones with alkyl bromides in the presence of a palladium catalyst and a ligand provides an efficient route to N-alkylated products. nih.gov The reaction conditions can be optimized by adjusting the stoichiometry of the reactants and the amount of ligand to achieve high yields. nih.gov For example, using a 1.2:1.5:1.0 ratio of the 4-iodo-2-pyridone, alkylating agent, and a specific norbornene-based ligand, respectively, has been shown to be effective. nih.gov

The synthesis of N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones has been achieved through a three-component condensation reaction involving ethyl acetoacetate, ethyl cyanoacetate, and various primary amines. bibliomed.org This method allows for the direct incorporation of different N-substituents in a single step. The yields of these reactions can vary depending on the specific amine used. bibliomed.org

Here is a table summarizing the yields for the synthesis of various N-substituted 3-cyano-6-hydroxy-4-methyl-2-pyridones:

| N-Substituent | Yield (%) |

| Hydrogen | 60 |

| Methyl | 30 |

| Ethyl | 95.8 |

| Butyl | 63.7 |

| Methoxypropyl | 66.6 |

Data sourced from a study on the synthesis and characterization of N-Substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones. bibliomed.org

Introduction of Azolyl and Arylazopyridone Moieties

The incorporation of azolyl and arylazopyridone functionalities into the 2-pyridone structure can lead to compounds with interesting photophysical or biological properties.

One method for introducing an azolyl group involves the reaction of 3-cyano-4-methylthio-2(1H)-pyridones with hydrazine (B178648) or guanidine (B92328). rsc.org Treatment of N-methylated 3-cyano-4-methylthio-2(1H)-pyridones with hydrazine in refluxing propan-2-ol yields pyrazolo[4,3-c]pyridone derivatives in excellent yields. rsc.org Similarly, reacting these pyridones with guanidine in the presence of sodium ethoxide affords pyrido[4,3-d]pyrimidine (B1258125) derivatives. rsc.org

Arylazopyridine dyes can be synthesized from arylhydrazonopropanals. For example, the condensation of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate in acetic acid with ammonium acetate can produce 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester. semanticscholar.org The reaction conditions can be tailored to favor the formation of either the 2-hydroxy or the 2-amino arylazonicotinate derivative. semanticscholar.org

The following table showcases examples of synthesized arylazonicotinates from the condensation of 3-oxo-3-aryl-2-arylhydrazonopropanals with active methylene nitriles. semanticscholar.org

| Arylhydrazonopropanal Reactant | Active Methylene Nitrile | Product |

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | 2-Hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester |

| 3-Oxo-3-aryl-2-arylhydrazonopropanals | Active methylene nitriles | Arylazonicotinates |

| 2-[(4-Nitrophenyl)-hydrazono]-3-oxo-3-phenyl-propanal | Ethyl cyanoacetate | Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2–c]cinnoline-3-carboxylate |

Derivatization from Enaminonitriles and Primary Amines

Enaminonitriles are versatile intermediates in the synthesis of 3-cyano-2-pyridone derivatives. A straightforward approach involves the reaction of enaminonitriles with primary amines. researchgate.net This method is often carried out under solvent-free conditions, offering an environmentally friendly route with high yields. researchgate.net

The synthesis sequence can start from the Knoevenagel condensation product of aromatic ketones and ethyl acetoacetate, which is then reacted with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminonitrile. rsc.org Subsequent addition of various primary amines to this enaminonitrile leads to the formation of the desired 3-cyano-2-pyridone derivatives. rsc.org

Another pathway involves the reaction of enaminonitrile derivatives with hydrazine hydrate (B1144303) in refluxing ethanol to produce 1-amino-2-imino-3-cyanopyridine derivatives. ekb.eg

Utilizing Enaminones as Key Intermediates

Enaminones serve as crucial building blocks for the construction of the 2-pyridone ring system. A common strategy involves the reaction of enaminones with active methylene compounds.

In one approach, enaminones, which can be synthesized from the reaction of methyl ketones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), are reacted with ethyl 2-cyanoacetate in the presence of a basic catalyst like aluminum oxide (Al2O3) under solvent-free conditions. jmaterenvironsci.com This one-pot, three-component reaction of an enaminone, ethyl cyanoacetate, and a primary amine at elevated temperatures provides the corresponding 2-pyridone derivatives in excellent yields. jmaterenvironsci.com

The reaction of 2-azolyl-3-enaminones with ethyl cyanoacetate can lead to either 2-pyridones or 2-aminopyridines, depending on the specific reaction conditions. researchgate.net For instance, enaminones can react with cyanoacetamide or cyanothioacetamide in the presence of sodium ethoxide to yield 4-(5-cyano-6-substituted pyridin-2-yl) derivatives. scirp.org

The following table provides examples of reaction conditions for the synthesis of 2-pyridones using enaminones. jmaterenvironsci.com

| Enaminone Reactant | Reagents | Conditions | Product | Yield (%) |

| Enaminone 2a-c | Ethyl cyanoacetate, Primary amine, Basic Al2O3 | 150°C, 2-3h | 2-Pyridones | Excellent |

| Enaminone 2 | Cyanoacetamide, Sodium ethoxide | Refluxing ethanol | 4-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-N,N-diethylbenzenesulfonamide | - |

| Enaminone 2 | Cyanothioacetamide, Sodium ethoxide | Refluxing ethanol | 4-(5-Cyano-6-thioxo-1,6-dihydropyridin-2-yl)-N,N-diethylbenzenesulfonamide | - |

Reactivity and Chemical Transformations of 3 Cyano 4 Methyl 2 Pyridone

Electrophilic Aromatic Substitution Reactions of Pyridone Systems

The 2-pyridone ring exhibits a distinct reactivity towards electrophiles. The system is electron-rich compared to pyridine (B92270), making it more susceptible to electrophilic attack. However, the reactivity and regioselectivity are highly dependent on the substituents present on the ring. The inherent electronic nature of the 2-pyridone core tends to direct electrophiles to the C3 and C5 positions.

In the case of 3-Cyano-4-methyl-2-pyridone, the directing effects of the substituents must be considered. The methyl group at the C4 position is an activating, ortho-, para-director, which would enhance the electron density at the C3 and C5 positions. Conversely, the cyano group at the C3 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the ortho (C4) and para (C6) positions relative to itself.

The combined influence of these groups suggests a complex reactivity profile. The electron-donating methyl group and the electron-withdrawing cyano group work in opposition. While general 2-pyridone systems can undergo C-H functionalization, such as arylation at the C3 position, the presence of the cyano group at this site in the target molecule precludes such a reaction there. rsc.org Instead, electrophilic attack would most likely be directed to the C5 position, which is activated by the C4-methyl group and less deactivated by the C3-cyano group. Reactions like nitration on related substituted pyridines have shown that electron-withdrawing groups direct the substitution to specific positions, highlighting the powerful influence of such functionalities.

Nucleophilic Additions and Substitutions

The electron-deficient nature of the pyridone ring, enhanced by the C3-cyano group, makes it susceptible to nucleophilic attack. The cyano group itself can undergo nucleophilic additions and subsequent transformations.

In Situ Nucleophilic Aromatic Substitution Investigations

Remarkable instances of in situ nucleophilic aromatic substitution have been observed in studies involving a closely related analogue, 3-cyano-6-hydroxy-4-methyl-2-pyridone (CMP). nih.gov In cocrystallization experiments, hydrolysis of solvent molecules like N,N-dimethylacetamide (DMA) can occur, leading to the formation of a dimethylamino group. nih.gov This nucleophile then participates in an aromatic substitution reaction. nih.gov

Specifically, in the formation of cocrystals, an in situ nucleophilic aromatic substitution of a chlorine atom on a coformer molecule by a dimethylamino group has been reported. nih.gov These investigations reveal that the pyridone system can facilitate unexpected reactivity under certain crystallization conditions. The crystal packing is influenced by these in situ reactions, where the cyano group of the pyridone molecule participates in hydrogen bonding, forming distinct structural motifs. nih.gov

Table 1: Crystal Structure Information for 3-Cyano-6-hydroxy-4-methyl-2-pyridone (CMP) and its Cocrystals

| Compound/Cocrystal | Formula | Key Observation | Reference |

|---|---|---|---|

| CMP Dimethyl Sulfoxide (B87167) Solvate | C₇H₆N₂O₂·C₂H₆OS | Hydrogen-bonded packing motif. | nih.gov |

| CMP N,N-Dimethylacetamide Solvate | C₇H₆N₂O₂·C₄H₉NO | Similar packing to the DMSO solvate. | nih.gov |

| CMP Cocrystal with 2-amino-4-dimethylamino-6-methylpyrimidine | C₇H₁₃N₄⁺·C₇H₅N₂O₂⁻ | In situ nucleophilic aromatic substitution occurs. | nih.gov |

Formation of Fused Heterocyclic Systems

3-Cyano-2-pyridones are valuable precursors for the synthesis of more complex, fused heterocyclic scaffolds, which are of great interest in medicinal chemistry. The cyano and carbonyl functionalities provide reactive sites for cyclization reactions.

Pyrido[3,4-c]pyridazine (B3354903) Derivatives from Pyridone Precursors

The synthesis of the pyrido[3,4-c]pyridazine ring system can be achieved starting from pyridone derivatives. One relevant method begins with 4-methyl-3-cyano-pyridine-2,6-diones, which are structurally analogous to this compound. mdpi.com The synthesis involves an initial azo coupling with a phenyldiazonium salt to form a hydrazone. mdpi.com This intermediate then undergoes a one-pot cyclocondensation with dimethylformamide dimethylacetal (DMFDMA) to yield the fused pyrido[3,4-c]pyridazine-6,8-dione skeleton. mdpi.com This transformation demonstrates how the pyridone ring can be annulated to form the pyridazine (B1198779) portion of the fused system. mdpi.comuminho.pt

Pyrazolo[3,4-b]pyridine Synthesis from 3-Cyano-2(1H)-pyridone

The reaction of 3-cyano-2(1H)-pyridone derivatives with hydrazine (B178648) is a common and effective method for constructing the pyrazolo[3,4-b]pyridine core. mdpi.com This reaction typically involves the transformation of a 2-chloronicotinonitrile derivative, which can be prepared from the corresponding 2-pyridone. For instance, 6-hydroxy-4-methyl-3-cyano-pyridin-2(1H)-one can be converted to 4-methyl-2,6-dichloronicotinonitrile. Reaction of this intermediate with hydrazine hydrate (B1144303) leads to the substitution of the C2-chloro group and subsequent intramolecular cyclization between the hydrazino group and the adjacent cyano group, forming the fused pyrazole (B372694) ring.

This strategy has been employed to synthesize a variety of substituted 3-aminopyrazolo[3,4-b]pyridines, which are themselves valuable intermediates for further functionalization. scirp.org The reaction of a 2-chloro-3-cyanopyridine (B134404) with hydrazine hydrate in ethanol (B145695) under reflux is a typical procedure for this transformation. scirp.org

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4,6-dimethyl-2-chloro-3-pyridinecarbonitrile | Hydrazine hydrate, Ethanol | 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | - | scirp.org |

| 6-Hydrazino-4-methyl-2-chloronicotinonitrile | - (spontaneous cyclization) | 3-Amino-6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine | - |

Oxidation and Photoreaction Mechanisms

The pyridone ring can undergo oxidation and photoreactions, with the mechanisms being influenced by the substituents and the reaction medium.

Electrochemical studies on 2-pyridone derivatives have shown that the presence of a hydroxyl group is often crucial for electrooxidation activity. mdpi.com The oxidation of 3,4-dihydro-2-pyridones has been shown to be a two-electron process that leads to the formation of the corresponding 2-pyridone. mdpi.com

The photoreactivity of 2-pyridone systems often involves the formation of reactive intermediates. Theoretical and experimental studies on 5-phenylazo-3-cyano-1-(H or Ethyl)-6-hydroxy-4-methyl-2-pyridone, a related compound, have investigated photooxidation reactions involving singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂•⁻). scirp.org The photodegradation is suggested to proceed via the hydrazone tautomer, which is common for such azo dyes. scirp.orgresearchgate.net The mechanism can involve the formation of a hyperoxide that decomposes, leading to the cleavage of the C-N azo bond. scirp.org

Impact of Substituents on Oxidation Rate

The rate of oxidation in pyridine and pyridone derivatives is significantly influenced by the nature and position of substituents on the ring. The electron density of the pyridine ring plays a crucial role in its susceptibility to N-oxidation. rsc.org

Electron-withdrawing groups (EWGs) generally decrease the rate of oxidation. rsc.orgmdpi.com These groups reduce the nucleophilicity of the pyridine nitrogen, making it less reactive towards oxidizing agents. rsc.org For example, in the catalytic oxidation of triphenylmethane, the presence of a 4-cyano-pyridine co-ligand resulted in the highest conversion, while a 4-methyl-pyridine (an electron-donating group) gave the lowest conversion. mdpi.com This indicates that electron-withdrawing substituents on the pyridine co-ligand enhance the reactivity in this specific catalytic system. mdpi.com

Conversely, electron-donating groups (EDGs) can have varied effects depending on the reaction conditions and mechanism. In some cases, EDGs increase the electron density on the pyridine ring, which should enhance reactivity towards electrophilic oxidants. However, in reactions catalyzed by acids or involving protonation steps, the increased basicity of pyridines with EDGs can lead to N-protonation, which inhibits N-oxidation. rsc.org For instance, picolines, which are more basic than pyridine, were found to be less reactive in N-oxidation using a TS-1 catalyst due to this inhibitory protonation. rsc.org

The steric bulk of substituents also plays a critical role. An increase in the size of substituents can hinder the approach of the oxidizing agent, thereby decreasing the reaction rate. nsf.govnih.gov This steric hindrance can significantly reduce the yield of the oxidized product. nih.gov

The following table summarizes the effect of different substituents on the oxidation of pyridine derivatives based on literature findings.

| Substituent Type | General Effect on Oxidation Rate | Rationale |

| Electron-Withdrawing Groups (e.g., -CN, -NO₂) | Decrease | Reduces the nucleophilicity of the pyridine nitrogen. rsc.orgnih.gov |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Variable | Can increase nucleophilicity but may also lead to inhibitory N-protonation. rsc.orgmdpi.com |

| Bulky Groups | Decrease | Steric hindrance impedes the approach of the oxidant. nsf.govnih.gov |

Tautomeric Equilibria and Interconversions

Azo-Hydrazone Tautomerism Studies

Azo derivatives of this compound are known to exist in a tautomeric equilibrium between the azo and hydrazone forms. scirp.orgnih.gov This equilibrium is a significant area of study as the different tautomers can exhibit distinct properties. nih.govarabjchem.org

Spectroscopic studies, including IR, UV-Vis, and NMR, have been instrumental in determining the predominant tautomeric form in various states and solvents. scirp.orgnih.govarabjchem.org For many 5-arylazo-6-hydroxy-4-methyl-3-cyano-2-pyridone derivatives, the hydrazone form is found to be dominant in the solid state and in solvents like DMSO. nih.govarabjchem.org In other solvents, an equilibrium between the azo and hydrazone forms is often observed. scirp.orgnih.gov The presence of a broad signal in the ¹H NMR spectra around 14.35–14.87 ppm is characteristic of the imine N–H proton of the hydrazone tautomer. nih.govarabjchem.org

The position of the azo-hydrazone equilibrium is influenced by both the nature of the substituents on the arylazo group and the solvent used. nih.govarabjchem.org Quantum-chemical calculations have been used to predict the most probable tautomers by analyzing their formation energies (enthalpies). scirp.org These theoretical studies, often employing methods like AM1 and PM3, provide insights into the stability and reactivity of the different tautomeric structures. scirp.org

For example, in a study of 5-(4-X-phenylazo)-3-cyano-1-(H or C₂H₅)-6-hydroxy-4-methyl-2-pyridone derivatives, it was found that the compounds typically exist in the hydrazone form, but can also be present as an [AZO-HYD] equilibrium in certain solvents. scirp.org The stability of these tautomers is crucial for predicting their properties, such as lightfastness. scirp.org

Lactam-Lactim Tautomerism and Stability

The 2-pyridone ring itself, a core component of this compound, exhibits lactam-lactim tautomerism, existing as an equilibrium between the 2(1H)-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms. nih.govwikipedia.org The position of this equilibrium is highly dependent on the surrounding environment, including the solvent and the presence of other functional groups. nih.govwikipedia.orgkoreascience.kr

Generally, the lactam form is thermodynamically more stable and predominates in both the solid state and in polar solvents. nih.govwikipedia.org The increased polarity of the lactam tautomer, which can be represented by a charge-separated mesomeric form, is stabilized by polar protic solvents through hydrogen bonding. nih.gov The lactam can act as a hydrogen-bond donor via its carbonyl oxygen. nih.gov In contrast, the less polar lactim form is favored in non-polar solvents and in the gas phase. wikipedia.orgkoreascience.kr

Substituents on the pyridone ring significantly influence the lactam-lactim equilibrium. Electron-withdrawing substituents at positions 4 and 6 can stabilize the charge-separated resonance structure of the lactam form, thus favoring its predominance. nih.gov Intramolecular hydrogen bonding can also play a crucial role in stabilizing a particular tautomer. uni-muenchen.de For instance, a 3-carboxy substituent that can form an intramolecular hydrogen bond with the lactim hydroxyl group can stabilize the lactim monomer. uni-muenchen.de

The stability of the lactam versus the lactim form has been investigated using quantum-chemical calculations, which have generally predicted the greater stability of the lactam form. scirp.org This tautomeric behavior is fundamental to the chemical reactivity of 2-pyridone derivatives, as the different tautomers can exhibit distinct nucleophilic and electrophilic properties. koreascience.kr

The following table summarizes the factors influencing the lactam-lactim equilibrium.

| Factor | Favors Lactam Form | Favors Lactim Form |

| Solvent Polarity | High (e.g., water, alcohols) nih.govwikipedia.org | Low (e.g., non-polar solvents) wikipedia.orgkoreascience.kr |

| Physical State | Solid State nih.govwikipedia.org | Gas Phase wikipedia.org |

| Substituents | Electron-withdrawing groups nih.gov | Groups capable of intramolecular H-bonding with the lactim OH uni-muenchen.de |

| Intermolecular Interactions | Dimerization (often as lactam) koreascience.kruni-muenchen.de | Monomeric form in apolar solvents koreascience.kruni-muenchen.de |

Structural Elucidation and Theoretical Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of 3-Cyano-4-methyl-2-pyridone and understanding its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For derivatives of this compound, ¹H and ¹³C NMR have been instrumental.

In studies of N-Substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones, ¹H NMR spectra consistently show a peak for the single hydrogen at position 5 of the pyridone ring at approximately 5 ppm. The methyl protons typically appear in the range of 2.09–2.51 ppm. bibliomed.org For 3-cyano-4,6-dimethyl-2-pyridone, the ¹H NMR spectrum in CDCl₃ shows a singlet for the C5-H at 6.10 ppm, and singlets for the methyl groups at C4 and C6 at 2.45 and 2.40 ppm, respectively. researchgate.net These spectra are often recorded in deuterated solvents like chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), or pyridine (B92270), with tetramethylsilane (B1202638) (TMS) as an internal standard. bibliomed.orgscispace.com

¹³C NMR spectroscopy provides further confirmation of the carbon framework. In a series of 4,6-diaryl-3-cyano-2(1H)-pyridones, the carbonyl carbon (C=O) signal is observed in the range of 161.7–162.5 ppm, while the C-5 carbon appears between 105.6 and 106.1 ppm. rsc.org The presence of a single set of signals in the NMR spectra, despite the potential for lactam-lactim tautomerism, suggests that one tautomer, typically the lactam form, is predominant in solution. rsc.org

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | δ (ppm) for H-5 | δ (ppm) for Methyl Protons | Reference |

|---|---|---|---|---|

| N-Substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones | DMSO-d₆ | ~5 | 2.09-2.51 | bibliomed.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound and its derivatives.

The IR spectra of N-substituted 3-cyano-4-methyl-6-hydroxy-2-pyridones show characteristic absorption bands. A prominent stretch for the cyano (C≡N) group appears around 2200 cm⁻¹. bibliomed.org A carbonyl (C=O) stretch is observed at about 1600 cm⁻¹, and a broad hydroxy (O-H) stretch is seen around 2900 cm⁻¹. bibliomed.org For other derivatives, the C≡N stretch has been reported at 2228 cm⁻¹ and the C=O stretch at 1662 cm⁻¹. scielo.org.mx These spectral features are crucial for confirming the presence of the key functional groups in the pyridone ring.

UV-Vis spectroscopy is used to investigate the electronic transitions. In ethanol (B145695), 4,6-diaryl-3-cyano-2(1H)-pyridone derivatives exhibit three distinct absorption bands between 217–275 nm, attributed to n → π* and π → π* transitions. rsc.org Additionally, two broader bands are observed between 275 and 410 nm. rsc.org The absorption spectra of these compounds are sensitive to solvent polarity, a phenomenon known as solvatochromism. rsc.org The lactam-lactim tautomeric equilibrium is influenced by the solvent, with the more polar 2-pyridone form (lactam) being favored in polar solvents. rsc.orgznaturforsch.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Cyano (C≡N) | ~2200-2228 | bibliomed.orgscielo.org.mx |

| Carbonyl (C=O) | ~1600-1662 | bibliomed.orgscielo.org.mx |

Application of Nuclear Magnetic Resonance (NMR) for Structural Confirmation

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction has been used to determine the molecular structures of several 3-cyano-2-pyridone derivatives. rsc.orgznaturforsch.com For instance, the crystal structure of 3-cyano-4,6-dimethyl-2-pyridone reveals a six-membered heterocycle with a distinct diene-like character. iucr.org The bond distances C3=C4 and C5=C6 are shorter than the C2-C3 and C4-C5 single bonds. iucr.org The cyano group is linear, and the C-C bond lengths of the methyl groups are nearly equal. iucr.org

Hydrogen bonding plays a crucial role in the crystal packing of 3-cyano-2-pyridones. A common motif is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between two pyridone molecules. researchgate.netiucr.org This R²₂(8) graph set notation is a recurring theme in the solid-state structures of 2-pyridones. znaturforsch.comiucr.org In these dimers, the N-H of one molecule forms a hydrogen bond with the carbonyl oxygen of a second, inversion-related molecule. rsc.orgiucr.org

The ability of 3-cyano-2-pyridones to form different crystal structures with the inclusion of solvent molecules (pseudopolymorphs) or other coformers (cocrystals) has been investigated. For example, 3-cyano-6-hydroxy-4-methyl-2-pyridone (CMP) has been shown to form pseudopolymorphs when crystallized from solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMA). iucr.orgnih.gov These solvates exhibit similar packing motifs, where the solvent molecules are attached to the primary pyridone dimers via O-H···O interactions. iucr.orgnih.gov

Cocrystallization studies of CMP with various coformers have also been reported. iucr.orgnih.gov In some cases, these studies have led to the formation of cocrystals where in situ reactions of the coformers have occurred. iucr.orgnih.gov These investigations highlight the versatility of the pyridone scaffold in forming diverse supramolecular assemblies through hydrogen bonding.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Cyano-6-hydroxy-4-methyl-2-pyridone (CMP) |

| 3-Cyano-4,6-dimethyl-2-pyridone |

| N-Substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones |

| 4,6-diaryl-3-cyano-2(1H)-pyridones |

| 2,6-dichlorophenol |

| 4-amino-2-chloro-6-methylpyrimidine |

| 2-chloro-4,6-diamino-1,3,5-triazine |

| N,N-dimethylacetamide (DMA) |

| Dimethyl sulfoxide (DMSO) |

| Tetramethylsilane (TMS) |

| 2-amino-4-dimethylamino-6-methylpyrimidine |

| 4,6-diamino-2-dimethylamino-1,3,5-triazine |

| 3-cyano-6-phenyl-4-trifluoromethyl-2-pyridone |

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometries and electronic characteristics of 3-cyano-2-pyridone derivatives. rsc.orgrsc.org Calculations, often using the B3LYP functional with a 6-311++G(2df,2pd) basis set, are performed to optimize the molecular structures in both the gas phase and in various solvent environments. rsc.org These calculations are crucial for understanding the electronic structures and potential binding affinities of these compounds. rsc.orgrsc.org

DFT studies have been instrumental in confirming the structures of synthesized 3-cyano-2(1H)-pyridones. rsc.orgrsc.org The optimized geometries from DFT calculations are often in good agreement with experimental data obtained from single-crystal X-ray diffraction. rsc.org Furthermore, Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, reveals important information about chemical stability and reactivity. For instance, in a series of 4,6-diaryl-3-cyano-2(1H)-pyridones, the highest occupied molecular orbital (HOMO) was found to be primarily localized on the carbonyl oxygen atom, while the lowest unoccupied molecular orbital (LUMO) was located on the antibonding π* orbital of the same group. rsc.org The calculated HOMO-LUMO energy gaps provide an indication of the chemical stability and reduced reactivity of the molecule. rsc.orgnih.gov

Time-dependent DFT (TD-DFT) calculations are also utilized to understand the electronic transitions observed in UV-Vis spectra. rsc.orgijcce.ac.ir By correlating calculated electronic transitions with experimental spectra, researchers can gain insights into the nature of the electronic excitations within the molecule. rsc.org

Table 1: Calculated HOMO/LUMO Energies and Energy Gaps for 4,6-diaryl-3-cyano-2(1H)-pyridone Derivatives using DFT (B3LYP/6-311++G(2df,2pd)) rsc.org

| Compound | R¹ | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4a | Me | -6.44 | -2.60 | 3.84 |

| 4b | Br | -6.61 | -2.79 | 3.82 |

| 4c | Cl | -6.60 | -2.78 | 3.82 |

Semi-Empirical Methods (AM1, PM3) for Energy and Reactivity Predictions

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less expensive alternative to ab initio and DFT methods for predicting the energy and reactivity of molecules. scirp.orgscirp.orgscielo.org.mx These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.de

In the study of 2-pyridone azo derivatives, both AM1 and PM3 methods have been used to calculate the enthalpies of formation of different tautomers, providing a measure of their durability and the probability of their formation. scirp.orgscirp.org The structures of the dyes are typically optimized until a constant energy value is achieved. scirp.orgscirp.org These calculations have been employed to predict the most probable tautomeric forms (e.g., azo-hydrazone or lactam-lactim). scirp.org For instance, in one study, the AM1 method suggested that the HYD3 tautomer was the most probable form for a particular derivative, while the PM3 method indicated the AZO1 tautomer was more likely. scirp.org Such comparisons highlight the importance of using multiple methods to assess theoretical predictions. scirp.orgscielo.org.mx

Prediction of Tautomer Stability and Formation Enthalpies

Computational methods are particularly valuable for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. For 2-pyridone derivatives, the lactam-lactim tautomerism is of significant interest. rsc.org Quantum-chemical calculations, including ab initio methods, have been used to predict the relative stability of these tautomers. scirp.org

Theoretical studies consistently predict the greater stability of the lactam form over the lactim form. rsc.orgscirp.org The enthalpy of formation (ΔE) for various tautomers can be calculated using semi-empirical methods like AM1 and PM3, allowing for a quantitative comparison of their stabilities. scirp.org For example, for 5-phenylazo-3-cyano-1-H-6-hydroxy-4-methyl-2-pyridone, the AM1 method calculated the enthalpy of formation for the HYD3 tautomer to be 43.070 kcal/mol. scirp.org The energy differences between tautomers, even if small, can indicate the likelihood of their coexistence in equilibrium. scirp.org Solvent effects also play a crucial role in tautomeric equilibrium, and computational models can account for this by simulating different solvent environments. rsc.orgnih.gov

Analysis of Reactivity Indicators (e.g., Superdelocalizability, Electron Density)

To predict the reactivity of this compound derivatives, various reactivity indicators derived from computational calculations are analyzed. Semi-empirical methods like AM1 and PM3 are used to calculate superdelocalizability (S_r^(E(N))) and electron density distributions in the ground and excited states. scirp.orgscirp.orgresearchgate.net Superdelocalizability coefficients are useful for explaining the stability of different chemical molecules towards oxidizing agents, depending on their tautomeric forms. scirp.orgscirp.org

The electron density distribution on the frontier molecular orbitals (HOMO and LUMO) is particularly insightful. scirp.orgresearchgate.net The results of these calculations help to determine the propensity for electrophilic attack (often by species like singlet oxygen, ¹O₂) or nucleophilic attack (for instance, by the superoxide (B77818) anion, O₂•⁻) on specific atoms within the molecule. scirp.orgscirp.orgscirp.org By identifying the regions of high electron density in the HOMO (susceptible to electrophilic attack) and low electron density in the LUMO (susceptible to nucleophilic attack), the reactive sites of the molecule can be predicted.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the stability of molecules arising from hyperconjugative interactions and charge delocalization. ijcce.ac.irvu.nlbg.ac.rs This method provides a detailed picture of the bonding and electronic structure within a molecule.

In the context of 3-cyano-2-pyridone derivatives, NBO analysis has been used in conjunction with DFT calculations to understand electronic transitions and confirm the hydrazo tautomeric form in the solid state and in solution. researchgate.net The analysis of bond orbital occupancies and contributions from parent natural bond orbitals provides insights into intramolecular charge transfer, which is a key factor in the electronic properties of these dyes. ijcce.ac.irresearchgate.net By examining the delocalization of electron density, NBO analysis helps to explain the stability of different conformations and tautomers. ijcce.ac.irvu.nl

Theoretical Studies on Excited States and Photophysical Properties

Theoretical methods are essential for understanding the excited-state properties and photophysical behavior of molecules like this compound, which can exhibit fluorescence. mdpi.commdpi.com Time-dependent density functional theory (TD-DFT) is a common approach for investigating electronic transitions and predicting absorption and emission spectra. ijcce.ac.irmdpi.com

Upon photoexcitation, some 3-cyano-2-pyridone derivatives show strong emission, and theoretical calculations can elucidate the geometries of the excited states and the nature of the electronic transitions responsible for this luminescence. researchgate.netmdpi.com By comparing theoretically computed absorption spectra with experimental data, researchers can validate their computational models. ijcce.ac.irresearchgate.net These studies are crucial for the design of new fluorescent materials with specific photophysical properties. mdpi.com The analysis of frontier molecular orbitals in the excited state can also provide information about the reactivity of the molecule upon photo-irradiation. scirp.org

Applications and Research Utility of 3 Cyano 4 Methyl 2 Pyridone Scaffolds

Role in Organic Synthesis

The versatility of the 3-cyano-4-methyl-2-pyridone core lies in the reactivity of its functional groups, which allows for various chemical modifications. This adaptability makes it a cornerstone in the synthesis of more intricate molecular architectures.

Versatile Building Block for Complex Molecules

The 2-pyridone ring system, particularly when substituted with a cyano group, serves as a privileged scaffold in the synthesis of diverse heterocyclic compounds. mdpi.commdpi.comnih.gov The presence of the cyano and methyl groups, along with the lactam (2-pyridone) structure, provides multiple reaction sites for building complex molecular frameworks. mdpi.commdpi.com Researchers have utilized this compound derivatives to construct N-heterocyclic compounds that have applications in various scientific fields, including medicinal and materials chemistry. mdpi.comnih.gov The synthesis of these complex molecules is often achieved through multi-component reactions, highlighting the efficiency of this scaffold in organic synthesis. nih.govresearchgate.net

Precursor for Advanced Organic Compounds

This compound and its analogs are key precursors for a variety of advanced organic compounds. For instance, 3-cyano-6-hydroxy-4-methyl-2-pyridone is a starting material for the synthesis of other biologically active compounds. idk.org.rsresearchgate.net Its derivatives have been used to prepare pharmaceutical compositions and even commercial dyes. idk.org.rsresearchgate.net The reactivity of the pyridone ring allows for the introduction of various substituents, leading to the development of novel compounds with specific desired properties. bibliomed.org For example, N-substituted derivatives of 3-cyano-4-methyl-6-hydroxy-2-pyridone have been synthesized with a focus on altering the substituents on the nitrogen atom of the pyridone ring. bibliomed.org

Intermediates in Pharmaceutical Research

The 3-cyano-2-pyridone core is a prominent feature in numerous therapeutic agents. ekb.eg Its structural similarity to nucleosides and its ability to act as a hydrogen bond donor and acceptor make it a valuable scaffold in drug discovery. nih.govekb.eg

Scaffold for Biologically Active Compounds

The 3-cyano-2-pyridone scaffold is integral to a wide range of biologically active compounds, demonstrating its versatility in medicinal chemistry. mdpi.comekb.eg Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. ekb.eg The 2-pyridone structure is present in numerous natural products and synthetic drugs. mdpi.comnih.gov Specifically, 3-cyano-2-pyridone derivatives are known to exhibit diverse biological activities. ekb.eg

Synthesis of Anti-HIV Agents (e.g., Nevirapine Precursors)

A significant application of the this compound scaffold is in the synthesis of anti-HIV agents. Notably, 3-cyano-6-hydroxy-4-methyl-2-pyridone is a known precursor for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. idk.org.rsresearchgate.net The synthesis involves converting this pyridone derivative into key intermediates like 2-chloro-3-amino-4-picoline (CAPIC), which is a strategic building block for Nevirapine. google.comresearchgate.netvcu.edu Various synthetic routes have been developed to improve the efficiency and cost-effectiveness of producing Nevirapine from these precursors. google.comresearchgate.net

Exploration for Antibacterial and Antifungal Activities (e.g., Pilicides)

The 2-pyridone structure is a key component in the development of new antimicrobial agents. idk.org.rsresearchgate.net Derivatives of 3-cyano-2-pyridone have shown promise in combating both bacterial and fungal pathogens. researchgate.nettandfonline.com

Bicyclic dihydrothiazolo fused 2-pyridones, known as pilicides, represent a novel class of antibacterial agents. diva-portal.org These compounds are designed to inhibit the formation of pili, which are adhesive organelles on the surface of pathogenic bacteria, such as uropathogenic E. coli, crucial for infection. diva-portal.org By disrupting pili formation, pilicides can prevent bacterial adherence to host cells and biofilm formation, offering a virulence-inhibiting strategy. diva-portal.org Research has focused on functionalizing the bicyclic 2-pyridone scaffold to enhance water solubility and facilitate biological evaluations. diva-portal.org

Furthermore, studies have explored a range of 3-cyano-2-pyridone derivatives for their broad-spectrum antimicrobial potential. For instance, newly synthesized 3-cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans and Aspergillus flavus. researchgate.net Some of these compounds demonstrated promising antimicrobial properties. researchgate.net Specifically, certain derivatives exhibited minimum inhibitory concentrations (MIC) of 3.91 µg/mL against E. coli. researchgate.net

Hybrid molecules incorporating the 3-cyano-2-pyridone scaffold have also been investigated. A series of sulfaguanidine (B1682504) hybrids bearing a pyridine-2-one moiety showed moderate to good activity against a panel of eight pathogens, with some derivatives proving effective in inhibiting both bacterial and fungal growth. nih.gov

The following table summarizes the antimicrobial activity of selected 3-cyano-2-pyridone derivatives:

| Compound Type | Target Organism(s) | Key Findings |

| Bicyclic dihydrothiazolo fused 2-pyridones (Pilicides) | Uropathogenic E. coli | Inhibit pili formation, preventing bacterial adhesion and biofilm formation. diva-portal.org |

| 3-Cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones | E. coli, S. aureus, C. albicans, A. flavus | Some derivatives showed promising antimicrobial activity, with MIC values as low as 3.91 µg/mL against E. coli. researchgate.net |

| Sulfaguanidine-pyridine-2-one hybrids | Various bacteria and fungi | Exhibited moderate to good antimicrobial activity against eight different pathogens. nih.gov |

| 3-Cyano-8-methyl-2-oxo-1,4-disubstituted-1,2,5,6,7,8-hexahydroquinolines | S. aureus, E. coli, C. albicans | Eighteen compounds displayed significant activity against S. aureus and E. coli, with some showing moderate antifungal activity. tandfonline.com |

Design of Anticancer Agents

The 3-cyano-2-pyridone scaffold has emerged as a valuable template for the design of novel anticancer agents. ekb.egmdpi.com Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to inhibit cancer cell proliferation through various mechanisms of action. nih.gov

Derivatives of 3-cyano-4,6-dimethyl-2-pyridone have been used to create a variety of heterocyclic compounds, including 3-cyanopyridines, pyridopyrazolopyrimidines, and pyridopyrazolotriazines, which were subsequently tested for their in vitro anticancer activity. benthamdirect.com These compounds were evaluated against several cancer cell lines, such as liver (HepG-2), pancreatic (PANC-1), and non-small cell lung (A-549) cancer lines. benthamdirect.com Notably, some of the synthesized compounds exhibited significant anticancer effects. For example, one pyridopyrazolopyrimidine derivative showed superior potency against the A-549 cell line compared to the reference drug cisplatin (B142131). benthamdirect.com Another compound, a pyridopyrazolotriazine, displayed high activity against the HepG-2 cell line, comparable to cisplatin, while showing a high safety profile for normal fibroblast cells. benthamdirect.com

The mechanism of action for some of these anticancer agents involves the inhibition of key cellular targets. For instance, 3-cyano-2-pyridone derivatives have been designed to inhibit Pim-1 kinase, a protein often overexpressed in cancer cells that plays a role in cell survival and proliferation. ekb.eg Other derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by affecting the levels of proteins involved in this process, such as caspases and members of the Bcl-2 family. mdpi.comnih.gov

Recent research has also focused on creating hybrid molecules that combine the 3-cyanopyridone core with other pharmacologically active moieties. A series of 3-cyanopyridone/pyrazoline hybrids were developed as dual inhibitors of EGFR and BRAFV600E, two proteins often implicated in cancer development. nih.gov Several of these hybrids demonstrated remarkable antiproliferative activity, with GI50 values in the nanomolar range. nih.gov

The table below highlights some of the research findings on this compound derivatives as anticancer agents:

| Derivative Class | Cancer Cell Line(s) | Key Findings & Mechanism of Action |

| Pyridopyrazolopyrimidines | A-549 (Non-small cell lung) | Superior potency compared to cisplatin. benthamdirect.com |

| Pyridopyrazolotriazines | HepG-2 (Liver) | Activity equipotent to cisplatin with a high safety profile. benthamdirect.com |

| 2-Oxocyanopyridine series | HepG2, HCT-116, MCF-7 | Potent Pim-1 kinase inhibitory activity; induced apoptosis. |

| 3-Cyanopyridone/pyrazoline hybrids | Four cancer cell lines | Dual inhibition of EGFR and BRAFV600E; induced apoptosis. nih.gov |

| Benzohydrazide derivatives | MCF-7 (Breast) | Induced apoptosis via the mitochondrial pathway and arrested cells in the G1 phase. mdpi.com |

Investigation of Enzyme Inhibition and Receptor Binding

The this compound scaffold serves as a valuable building block in biochemical research for studying enzyme inhibition and receptor binding. chemimpex.com These studies provide critical insights into biological mechanisms and help identify potential therapeutic targets. chemimpex.com

One area of investigation involves the inhibition of phosphodiesterase-3 (PDE-3), an enzyme whose inhibition can lead to cardiotonic effects. ekb.eg Derivatives of 3-cyano-2-pyridone, such as Milrinone (B1677136), are known to act as PDE-3 inhibitors. ekb.eg Research has also explored the synthesis of 3-cyano-2-pyridone derivatives and their evaluation as inhibitors of other phosphodiesterase isoforms, like PDE3B, in colon tumor cell lines. researchgate.net

In the context of cancer research, derivatives have been designed to inhibit enzymes crucial for cancer cell survival and proliferation. For example, some 3-cyano-2-pyridone compounds have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers. ekb.eg

The scaffold has also been utilized to develop ligands for specific receptors. For instance, a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives were synthesized as analogues of NMDA receptor antagonists. nih.gov Their affinity for the NMDA receptor was determined through binding assays. nih.gov Additionally, a potent and selective inverse agonist for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) was discovered, which features a 3-cyano-N-(1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide structure. acs.org

Insecticidal Properties as Ricinine (B1680626) Analogues

Derivatives of 3-cyano-2-pyridone are being investigated for their insecticidal properties, drawing inspiration from the naturally occurring pyridine (B92270) alkaloid, ricinine. mdpi.comsciprofiles.comresearchgate.net Ricinine itself, a 3-cyano-4-methoxy-N-methyl-2-pyridone, exhibits neurotoxic effects on insects and is being explored as a natural pesticide. researchgate.net

Researchers have developed synthetic methodologies to create a diverse range of 3-cyano-2-pyridone derivatives as ricinine analogues. mdpi.com In one study, 51 different derivatives were synthesized and evaluated for their insecticidal activity. mdpi.comsciprofiles.comresearchgate.net The results indicated that some of these compounds possess notable insecticidal properties, with one particular compound, 3ci , showing the best activity with an LC50 value of 2.206 mg/mL. mdpi.comsciprofiles.comresearchgate.net

The structural similarity of these synthetic compounds to ricinine suggests that they may act on similar biological targets within insects. The core 3-cyano-2-pyridone structure appears to be a key pharmacophore for this activity.

Applications in Dye Chemistry and Materials Science

The this compound scaffold is a valuable precursor in the synthesis of various dyes and fluorescent materials due to its reactive nature and inherent chromophoric properties.

Production of Disperse Azo Dyes

Substituted 2-pyridones, including this compound, are extensively used in the synthesis of disperse azo dyes. idk.org.rsnih.govbg.ac.rsekb.eg These dyes are particularly important for coloring hydrophobic fibers like polyester (B1180765). nih.govekb.eg The general method for producing these dyes involves a coupling reaction between a diazotized amine and the pyridone, which acts as the coupling component. nih.govresearchgate.net

Arylazo pyridone dyes, which belong to the class of disperse dyes, are known for their good fastness properties, such as light and wash fastness. bg.ac.rsekb.eg The color of the resulting dyes can be tuned by modifying the substituents on both the diazonium salt and the pyridone ring. researchgate.netproquest.com For example, a series of bi-heterocyclic disperse dyes containing the N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone group have been synthesized, and their dyeing properties on polyethylene (B3416737) terephthalate (B1205515) (PET) fabric were investigated. researchgate.net

Development of Fluorescent Scaffolds and Dyes

The 3-cyano-2-pyridone core is an attractive building block for the creation of fluorescent scaffolds and dyes. researchgate.netmdpi.comsciforum.netusc.es The unique tautomeric structure and the presence of the cyano group contribute to their fluorescence efficiency and high quantum yield. researchgate.net

Researchers have synthesized series of 3-cyano-2-pyridone derivatives and studied their fluorescence properties in various solvents and concentrations. mdpi.comsciforum.net These studies have shown that it is possible to manipulate the fluorescence properties by altering the substituents and the arrangement of functional groups on the pyridone ring. researchgate.net For example, the fluorescence emission spectra of N-alkyl-3-cyano-2-pyridone derivatives have been shown to be influenced by concentration. mdpi.com

Furthermore, pyrrolo[3,4-c]pyridine derivatives, which can be synthesized from 3-cyanopyridines, are promising fluorescent materials that exhibit emission in the blue-green spectral range. researchgate.net The development of such fluorescent compounds is significant for potential applications in optoelectronics and as probes in physiological studies. researchgate.net

Integration into Advanced Materials, Polymers, and Coatings

The unique chemical architecture of the this compound scaffold makes it a valuable component in the field of material science. chemimpex.com Its integration into polymers and coatings can enhance properties such as durability and resistance. chemimpex.com The 2-pyridone structure is a key heterocyclic motif that has motivated the development of new synthesis protocols for creating novel molecular composite materials. mdpi.com The inherent properties of pyridone derivatives, including their potential for forming strong hydrogen bonds and participating in various chemical reactions, allow them to be used as building blocks for functional materials. nih.govmdpi.com

Research into 3-cyano-2(1H)-pyridones has highlighted the crucial role of the carbonyl oxygen atom in forming strong, bidirectional hydrogen bonding interactions. nih.gov This characteristic, along with other noncovalent interactions, governs the crystalline packing and can be harnessed in the design and synthesis of new functional materials with specific, targeted properties. nih.gov The study of these scaffolds contributes to the development of specialty polymers and coatings.

The application of pyridone derivatives extends to the production of industrial azo dyes, where the 2-pyridone core plays a significant role. researchgate.net Furthermore, derivatives such as 3-cyano-4-ethoxymethyl-6-methyl-2-pyridone are relevant to the fabrication of plastics and coatings, indicating the versatility of the pyridone scaffold in industrial applications. acs.org The reactivity of the cyano and pyridone groups allows for the creation of complex molecular structures necessary for advanced materials. made-in-china.com

Table 1: Research Findings on this compound in Materials Science

| Research Area | Key Findings | Potential Applications | Source |

| Polymer Chemistry | The 2-pyridone skeleton is a valuable building block for synthesizing nitrogen-containing polymers. mdpi.com | Development of specialty polymers with enhanced properties. | mdpi.com |

| Functional Materials | Strong hydrogen bonding capabilities of the pyridone ring can be utilized to control supramolecular assembly. nih.gov | Design of new functional materials with tailored structural and physical properties. | nih.gov |

| Coatings | Pyridone derivatives contribute to improved durability and resistance in coating formulations. chemimpex.com | Advanced protective coatings for various industrial uses. | chemimpex.comacs.org |

| Dyes | The 2-pyridone core is significant in the industrial production of disperse azo dyes. researchgate.net | Dyeing of polyester fabrics and other textiles. mdpi.com |

Agricultural Chemical Applications

The this compound scaffold and its derivatives are recognized for their utility in the agrochemical sector. chemimpex.comchemimpex.com These compounds serve as crucial intermediates or precursors in the synthesis of various agricultural products designed to protect crops and improve yields. chemimpex.comchemimpex.com The stability and reactivity of the pyridone ring make it an attractive structural motif for chemists developing innovative and effective agricultural solutions. chemimpex.com